![molecular formula C22H26N4O3S B2897680 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892259-96-0](/img/structure/B2897680.png)
3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety, a piperazine ring, and a butyl chain. Thienopyrimidinones are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. Piperazine is a common structural motif found in many pharmaceuticals and can modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The compound falls into the category of heterocyclic compounds, which are crucial in the development of pharmaceuticals. Research demonstrates the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from similar complex structures for potential use as anti-inflammatory and analgesic agents. These compounds show significant COX-2 inhibitory activity, highlighting their potential in drug discovery and development for treating inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antihypertensive Agents
Thienopyrimidinedione derivatives, including structures related to the specified compound, have been synthesized and evaluated for antihypertensive effects. These compounds showed potent activity as antihypertensive agents, indicating the potential for developing new therapeutic agents in the treatment of hypertension (R. Russell, J. Press, R. Rampulla, J. Mcnally, R. Falotico, J. Keiser, D. A. Bright, A. Tobia, 1988).
Antimicrobial and Anticancer Activity
Research into novel uracil derivatives and related compounds, including piperazine and pyrimidine structures, has demonstrated promising antimicrobial and anticancer activities. These studies indicate the potential utility of such compounds in the treatment and management of bacterial infections and cancer, further emphasizing the importance of heterocyclic compounds in medicinal chemistry (A. A. Al-Turkistani, O. Al-Deeb, N. R. El‐Brollosy, A. El-Emam, 2011).
Hemostatic Activity
Derivatives of 4-(het)aryl-4-oxobut-2-enoic acid, related to the compound , have been synthesized and evaluated for their hemostatic activity. This research highlights the potential application of such compounds in managing bleeding, offering a pathway to developing new hemostatic agents (N. A. Pulina, V. Yu. Kozhukhar, A. S. Kuznetsov, A. Rubtsov, A. V. Starkova, 2017).
Anti-Proliferative and Antimicrobial Activities
The synthesis of N-Mannich bases derived from oxadiazole and their evaluation for antimicrobial and anti-proliferative activities represents another significant application. These compounds, by targeting various cancer cell lines and pathogens, underscore the versatility and potential of heterocyclic compounds in addressing a range of diseases (L. H. Al-Wahaibi, A. A. Mohamed, Samar S. Tawfik, H. M. Hassan, A. El-Emam, 2021).
Wirkmechanismus
Target of Action
Similar compounds with a piperazine moiety have been known to interact with various receptors such as alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Compounds with similar structures have shown to exhibit affinity towards their targets, resulting in changes in cellular functions . For instance, alpha1-adrenergic receptor antagonists block the receptors, preventing the contraction of smooth muscles .
Biochemical Pathways
It can be inferred from similar compounds that they may influence pathways involving the alpha1-adrenergic receptors . These receptors are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have been used to identify promising lead compounds among similar structures . These studies help in understanding the bioavailability of the compound .
Eigenschaften
IUPAC Name |
3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-15-5-6-16(2)18(14-15)24-9-11-25(12-10-24)19(27)4-3-8-26-21(28)20-17(7-13-30-20)23-22(26)29/h5-7,13-14H,3-4,8-12H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUWVBWCESBSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2897600.png)
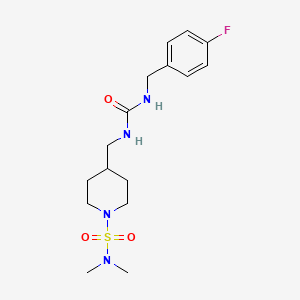
![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)
![1-[2-Fluoro-5-[(4-propan-2-ylphenyl)carbamoyl]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2897605.png)
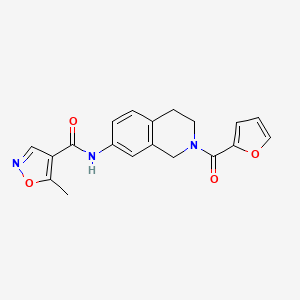
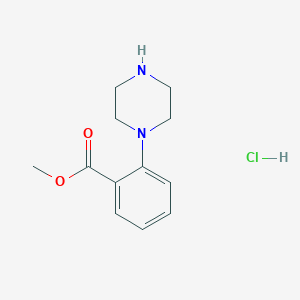

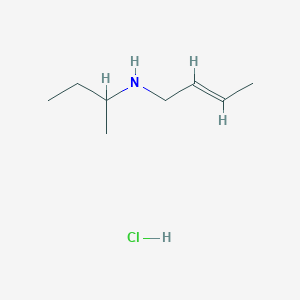
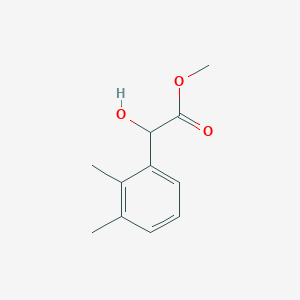

![1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2897619.png)
![2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2897620.png)
